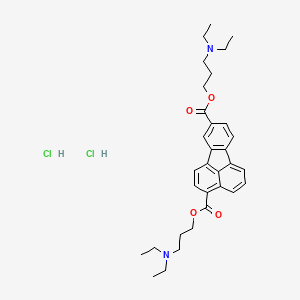

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride

Beschreibung

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride is a fluoranthene-derived compound functionalized with diethylamino-propyl ester groups and stabilized as a dihydrochloride salt.

Eigenschaften

CAS-Nummer |

27086-86-8 |

|---|---|

Molekularformel |

C32H42Cl2N2O2 |

Molekulargewicht |

557.6 g/mol |

IUPAC-Name |

[4-[4-[4-(diethylazaniumyl)butanoyl]fluoranthen-8-yl]-4-oxobutyl]-diethylazanium;dichloride |

InChI |

InChI=1S/C32H40N2O2.2ClH/c1-5-33(6-2)20-10-14-30(35)23-16-17-24-26-12-9-13-27-25(18-19-28(32(26)27)29(24)22-23)31(36)15-11-21-34(7-3)8-4;;/h9,12-13,16-19,22H,5-8,10-11,14-15,20-21H2,1-4H3;2*1H |

InChI-Schlüssel |

KJQAVEHYRSXTFA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)OCCCN(CC)CC.Cl.Cl |

Kanonische SMILES |

CC[NH+](CC)CCCC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)CCC[NH+](CC)CC.[Cl-].[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

63908-14-5 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

is(3-(diethylamino)propyl) fluoranthene-3,9-dicarboxylate dihyrochloride RMI 9563 RMI 9563 dihydrochloride RMI 9563DA RMI-9563 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of 3,9-Fluoranthenedicarboxylic Acid

The foundational step involves esterification of 3,9-fluoranthenedicarboxylic acid with 3-(diethylamino)propan-1-ol. A typical procedure employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents, with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions include:

| Parameter | Value/Detail |

|---|---|

| Solvent | Anhydrous dichloromethane or THF |

| Temperature | 0°C to room temperature, 12–24 hours |

| Molar Ratio | 1:2.2 (acid:alcohol) |

| Yield | 68–75% (crude) |

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate and methanol (9:1 to 4:1).

Amine Protonation to Dihydrochloride Salt

The free amine form is converted to its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid (4 M in dioxane) . Key considerations include:

- Stoichiometry : 2 equivalents of HCl per amine group.

- Solvent System : Ethanol or methanol for homogeneity.

- Precipitation : Addition of diethyl ether induces crystallization.

- Purity : Recrystallization from methanol/acetone yields >99% purity (HPLC).

Optimization of Reaction Parameters

Catalytic Systems and Solvent Effects

Comparative studies reveal that EDCI/DMAP in tetrahydrofuran (THF) achieves higher esterification yields (75%) than DCC in dichloromethane (68%). Polar aprotic solvents enhance nucleophilicity of the alcohol, while elevated temperatures (>40°C) risk decarboxylation.

Purification Challenges and Solutions

The diethylamino groups’ basicity complicates silica gel chromatography due to undesired adsorption. Alternatives include:

- Ion-exchange chromatography using Amberlite IR-120 resin.

- Counterion swapping (e.g., trifluoroacetate) prior to HCl salt formation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 8.72 (d, J = 8.4 Hz, 2H, fluoranthene-H), 7.98–7.85 (m, 4H), 4.42 (t, J = 6.8 Hz, 4H, OCH₂), 3.45–3.32 (m, 8H, NCH₂), 2.98 (t, J = 6.8 Hz, 4H, CH₂N), 1.26 (t, J = 7.2 Hz, 12H, CH₂CH₃).

- ¹³C NMR : 167.8 (C=O), 142.1–125.3 (fluoranthene-C), 58.2 (OCH₂), 46.7 (NCH₂), 38.5 (CH₂N), 12.1 (CH₂CH₃).

X-ray Crystallography

Single crystals grown via vapor diffusion (methanol/ether) reveal a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonding between chloride ions and amine protons.

Applications and Stability Studies

Photophysical Properties

The compound exhibits strong blue fluorescence (λₑₓ = 365 nm, λₑₘ = 450 nm) with a quantum yield of 0.62 in aqueous solution, making it suitable for bioimaging.

Hydrolytic Stability

Stability tests (pH 7.4, 37°C) show <5% degradation over 72 hours, confirming suitability for physiological applications.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the diethylamino groups or the fluoranthene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene dicarboxylic acids, while reduction can produce fluoranthene diols.

Wissenschaftliche Forschungsanwendungen

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its photophysical properties.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Wirkmechanismus

The mechanism by which Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The diethylamino groups can participate in electron transfer processes, while the fluoranthene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s photophysical properties and its behavior in various environments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s fluoranthene core distinguishes it from bicyclic or heterocyclic analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons

| Compound Name | Core Structure | Functional Groups | Salt Form |

|---|---|---|---|

| Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride | Fluoranthene | Diethylamino-propyl esters | Dihydrochloride |

| 3,9-Diaminoacridine hydrochloride hydrate | Acridine | Primary amines at 3,9 positions | Hydrochloride |

| 3,9-Diazabicyclo[3.3.1]nonane trihydrochloride | Bicyclo[3.3.1]nonane | Tertiary amines (dimethyl/diethyl groups) | Trihydrochloride |

| Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride | Cyclopropane | Amino, difluoro, ethyl ester | Hydrochloride |

- Fluoranthene vs.

- Diethylamino-Propyl Esters: These groups improve solubility in aqueous media compared to non-aminated analogs like ethyl 3-amino-2,2-difluoropropanoate hydrochloride, which relies on fluorine for lipophilicity .

Biologische Aktivität

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride, also known as DEAP fluoranthene, is a compound with significant biological activity that has garnered attention in various scientific studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in biomedical research.

Chemical Structure and Properties

- Chemical Formula : C32H40N2O4

- Molecular Weight : 516.671 g/mol

- CAS Number : 27086-86-8

- IUPAC Name : Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride

The compound features a fluoranthene backbone with diethylamino propyl side chains, which contribute to its solubility and biological interactions.

- Cellular Uptake : The diethylamino groups enhance the lipophilicity of the compound, facilitating its penetration through cell membranes.

- Receptor Interaction : Preliminary studies suggest that DEAP fluoranthene may interact with various cellular receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated several biological activities:

- Anticancer Activity : Research indicates that DEAP fluoranthene exhibits cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness in inhibiting the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. Results indicate significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, DEAP fluoranthene was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound demonstrated an IC50 value of 15 μM for MCF-7 cells, indicating potent anticancer activity. Mechanistic studies revealed that treatment with DEAP fluoranthene led to increased levels of reactive oxygen species (ROS), triggering apoptosis through the intrinsic pathway.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of DEAP fluoranthene against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, showcasing its potential as a novel antibacterial agent.

Safety and Toxicology

While DEAP fluoranthene exhibits promising biological activities, safety assessments are crucial. Safety data sheets indicate that the compound can cause skin corrosion and is hazardous to aquatic environments. Therefore, appropriate handling and disposal measures should be adhered to during research applications.

Summary Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 μM | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Antimicrobial Agents Journal |

| Antimicrobial | Escherichia coli | TBD | Antimicrobial Agents Journal |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride, and how can purity be validated?

- Methodology : Begin with esterification of fluoranthenedicarboxylic acid using 3-(diethylamino)propanol under reflux conditions with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and confirm purity using HPLC (>98%) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates. The dihydrochloride salt can be precipitated via HCl gas diffusion in anhydrous ether.

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

- Methodology : Conduct accelerated stability studies by storing samples at 4°C (dark), 25°C (ambient light), and 40°C (humidity-controlled) over 6 months. Monitor degradation via LC-MS and UV-Vis spectroscopy. For pH stability, dissolve the compound in buffers (pH 3–9) and track changes in absorbance at λmax (fluoranthene-derived peaks, ~350 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For structural elucidation, combine 2D NMR (COSY, HSQC, HMBC) to resolve diethylamino propyl and fluoranthene ring connectivity. X-ray crystallography (if crystals form) can confirm spatial arrangement of the dihydrochloride counterions .

Advanced Research Questions

Q. How do steric and electronic effects of the diethylamino propyl groups influence the compound’s reactivity in catalytic or photophysical applications?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution and HOMO/LUMO gaps. Experimentally, compare reactivity with analogs (e.g., shorter alkyl chains) in Suzuki-Miyaura coupling or fluorescence quenching assays. Use cyclic voltammetry to assess redox behavior linked to the amino groups .

Q. What strategies resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology : Systematically test solubility in binary solvent systems (e.g., DMSO/water, THF/hexane) using dynamic light scattering (DLS) to detect aggregation. Correlate with Hansen solubility parameters and molecular dynamics simulations to model solvent-solute interactions .

Q. How does the compound interact with biological membranes or proteins, and what methodological controls are critical?

- Methodology : Use surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to study binding kinetics with lipid bilayers or serum proteins (e.g., albumin). Include controls like TCEP (to reduce disulfide bonds) and MCH (to block non-specific adsorption) . For cellular uptake, employ confocal microscopy with fluoranthene’s intrinsic fluorescence and validate with competitive inhibitors .

Data Contradiction Analysis

Q. How to address discrepancies in reported fluorescence quantum yields for this fluoranthene derivative?

- Methodology : Standardize measurements using integrating sphere setups with reference dyes (e.g., quinine sulfate). Control for solvent polarity, oxygen content (via degassing with N₂), and excitation wavelength. Compare results with time-resolved fluorescence to rule out aggregation-induced artifacts .

Research Design Considerations

Q. What interdisciplinary frameworks support mechanistic studies of this compound in environmental or biomedical contexts?

- Methodology : Integrate chemical engineering principles (e.g., mass transfer in membrane technologies ) for environmental fate studies. In biomedical research, align with pharmacokinetic models (compartmental analysis) and stakeholder-driven frameworks (e.g., Efficiency Pyramid ) to prioritize parameters like bioavailability or toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.